H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH is a synthetic peptide known for its role as an inhibitor of the nuclear factor of activated T cells (NFAT). The peptide comprises a sequence of amino acids that contribute to its biological activity, particularly in modulating immune responses. Its molecular formula is with a molecular weight of approximately 1683.93 g/mol . This compound is utilized in various research applications, especially in studies related to T-cell signaling pathways and autoimmune diseases.
H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH exhibits significant biological activity as an NFAT inhibitor. It has been shown to reduce NFAT activation in vitro by approximately 43% at a concentration of 1 µM when tested on mixed lymphocyte cultures. In vivo studies have demonstrated its efficacy at a dosage of 10 mg/kg in C3H/HeN mice . The peptide's ability to suppress NFAT-dependent cytokine gene expression makes it valuable for research into immune regulation and potential therapeutic applications.
The synthesis of H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner. This method allows for the precise control of amino acid sequences and modifications, such as the incorporation of N-ethyl groups on alanine residues. The process generally includes:
The primary applications of H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH include:
Interaction studies have focused on the binding affinity of H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH with calcineurin and NFAT proteins. These studies utilize techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) to quantify binding interactions and elucidate the mechanism by which this peptide inhibits NFAT activation .
Several compounds exhibit similar structures or functions as H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH. Here are some notable examples:
Compound Name | Function | Unique Features |
---|---|---|
VIVIT | NFAT Inhibitor | Shorter peptide sequence, less potent than H-Met-Ala... |
MAGPHPVIVITGPHEE | NFAT Inhibitor | Contains additional residues enhancing stability |
H-Met-Ala-Ile-Gly-Pro-Tyr-Pro-Ala | Immune Modulator | Different amino acid composition affecting specificity |
H-Met-Ala-Arg-Ser-Leu | Immune Response Modulator | Exhibits different binding properties |
These compounds share similarities in their roles as NFAT inhibitors but differ in their amino acid sequences, binding affinities, and specific biological activities, highlighting the unique properties of H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH within this context .